5-(5-bromothiophen-2-yl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
5-(5-bromothiophen-2-yl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound featuring a thiazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromothiophen-2-yl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thiourea derivatives with brominated thiophene and phenyl-substituted aldehydes under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or acetonitrile, with catalysts such as triethylamine or p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under mild to moderate conditions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and proteases. This makes it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to interact with various biological targets makes it a versatile scaffold for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism by which 5-(5-bromothiophen-2-yl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one exerts its effects is often related to its ability to bind to specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The thiazole and pyrimidine rings play a crucial role in this binding due to their electronic properties and ability to form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and benzothiazole share structural similarities and are also known for their biological activities.
Pyrimidine Derivatives: Compounds such as 2-thioxo-4,5-dihydro-1H-pyrimidin-6-one exhibit similar chemical properties and applications.
Uniqueness
What sets 5-(5-bromothiophen-2-yl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one apart is the combination of the bromothiophene and thiazolopyrimidine moieties, which confer unique electronic and steric properties. This makes it particularly effective in applications requiring specific molecular interactions, such as targeted drug design or advanced material synthesis.
Properties
Molecular Formula |
C15H8BrN3OS3 |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H8BrN3OS3/c16-10-7-6-9(22-10)12-17-13-11(14(20)18-12)23-15(21)19(13)8-4-2-1-3-5-8/h1-7H,(H,17,18,20) |
InChI Key |
GJRZJWVHWMGMPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)C4=CC=C(S4)Br)SC2=S |
Origin of Product |
United States |
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